

SU5204: A Technical Overview of its HER2 Kinase Inhibition

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Compound of Interest		
Compound Name:	SU5204	
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This technical guide provides a comprehensive analysis of **SU5204**, a small molecule inhibitor targeting the HER2 receptor tyrosine kinase. This document synthesizes available preclinical data, outlines its mechanism of action, and presents its inhibitory profile.

Introduction to HER2 and Kinase Inhibition

The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane protein with tyrosine kinase activity that plays a critical role in regulating cell growth, differentiation, and survival.[1] Amplification and subsequent overexpression of the HER2 gene are found in 15-30% of breast cancers and are associated with aggressive disease and poor patient prognosis.[1] Upon activation, HER2 forms homodimers or heterodimers with other members of the ErbB family, leading to the autophosphorylation of its intracellular kinase domain. This initiates downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which drive unregulated cell proliferation and survival.[2]

Small molecule tyrosine kinase inhibitors (TKIs) represent a key therapeutic strategy for targeting HER2-positive cancers. These agents typically function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[1]

SU5204: A Tyrosine Kinase Inhibitor





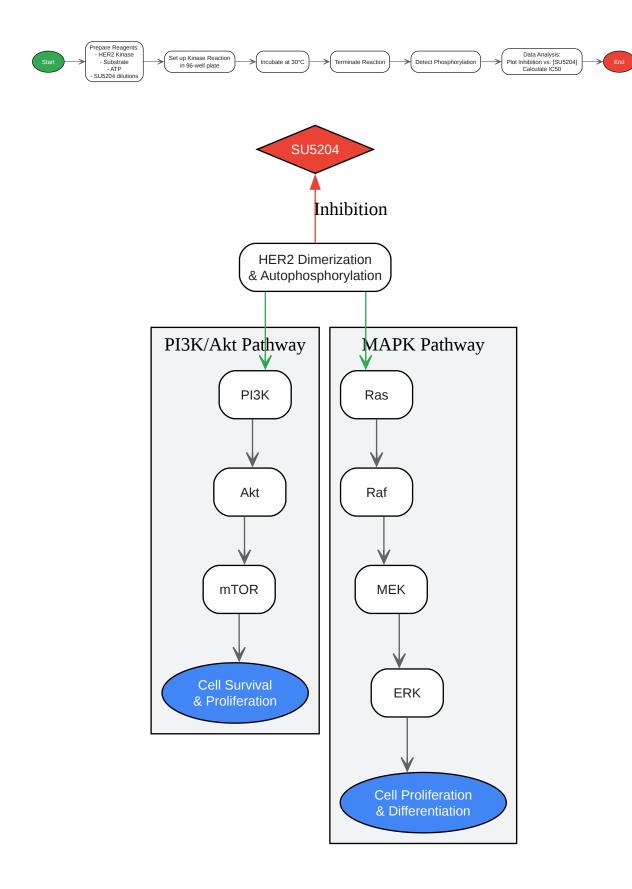


SU5204 is a small molecule compound identified as a tyrosine kinase inhibitor. Its primary activity has been characterized against vascular endothelial growth factor receptor 2 (VEGFR-2), also known as FLK-1, and HER2.

Mechanism of Action

As a tyrosine kinase inhibitor, **SU5204** exerts its effect by binding to the ATP-binding pocket of the HER2 kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins. The blockade of autophosphorylation and downstream signaling effectively abrogates the oncogenic signals driven by HER2 overexpression.





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